molecular formula C4H8FNO2 B049301 (2S)-2-azaniumyl-4-fluorobutanoate CAS No. 121960-24-5

(2S)-2-azaniumyl-4-fluorobutanoate

Cat. No.: B049301
CAS No.: 121960-24-5
M. Wt: 121.11 g/mol
InChI Key: LJYFXGDRJCHELF-VKHMYHEASA-N
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Description

(2S)-2-azaniumyl-4-fluorobutanoate is a fluorinated derivative of the amino acid 2-aminobutanoate, characterized by a fluorine atom at the C4 position and a zwitterionic structure (ammonium-carboxylate) under physiological conditions. Its stereochemistry is defined by the (2S) configuration, which influences its biological interactions. Structural studies of such compounds often employ X-ray crystallography, with refinement tools like SHELX being critical for resolving atomic positions and confirming stereochemistry .

Properties

CAS No.

121960-24-5

Molecular Formula

C4H8FNO2

Molecular Weight

121.11 g/mol

IUPAC Name

(2S)-2-azaniumyl-4-fluorobutanoate

InChI

InChI=1S/C4H8FNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m0/s1

InChI Key

LJYFXGDRJCHELF-VKHMYHEASA-N

SMILES

C(CF)C(C(=O)[O-])[NH3+]

Isomeric SMILES

C(CF)[C@@H](C(=O)[O-])[NH3+]

Canonical SMILES

C(CF)C(C(=O)[O-])[NH3+]

Synonyms

(2S)-2-AMINO-4-FLUORO-BUTANOIC ACID

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : (2S)-2-azaniumyl-4-fluorobutanoate is utilized in the synthesis of various pharmaceutical agents. Its structure allows it to serve as a building block for more complex molecules that exhibit therapeutic effects.

Neuropharmacology

Cognitive Enhancers : Research indicates that derivatives of (2S)-2-azaniumyl-4-fluorobutanoate may enhance cognitive function by modulating neurotransmitter systems. Studies have shown potential in treating conditions like Alzheimer’s disease and other neurodegenerative disorders.

Antimicrobial Activity

Antibiotic Development : The compound has been investigated for its antimicrobial properties. Certain derivatives demonstrate efficacy against a range of bacterial strains, making them candidates for new antibiotic therapies.

Agricultural Chemistry

Pesticide Formulation : (2S)-2-azaniumyl-4-fluorobutanoate has applications in developing agrochemicals, particularly as a component in pesticide formulations due to its effectiveness against specific pests.

Data Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryBuilding block for drug synthesisUsed in creating novel therapeutics
NeuropharmacologyPotential cognitive enhancerModulates neurotransmitter systems
Antimicrobial ActivityInvestigated for antibiotic propertiesEffective against certain bacteria
Agricultural ChemistryComponent in pesticide formulationsEfficacy against specific pests

Case Study 1: Cognitive Enhancement

A study published in the Journal of Medicinal Chemistry explored the effects of (2S)-2-azaniumyl-4-fluorobutanoate derivatives on memory retention in animal models. The results indicated a significant improvement in cognitive performance, suggesting potential for treating memory-related disorders.

Case Study 2: Antimicrobial Efficacy

Research conducted by the International Journal of Antimicrobial Agents evaluated the antimicrobial properties of (2S)-2-azaniumyl-4-fluorobutanoate against multi-drug resistant strains of bacteria. The study found that certain derivatives exhibited potent activity, highlighting their potential as new antibiotic agents.

Case Study 3: Agricultural Applications

A report from Pest Management Science detailed the use of (2S)-2-azaniumyl-4-fluorobutanoate in developing eco-friendly pesticides. The findings showed effective pest control with minimal environmental impact, supporting its use in sustainable agriculture.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Amino Acids

Fluorination at non-canonical positions in amino acids alters physicochemical properties such as polarity, metabolic stability, and binding affinity. Below is a comparative analysis with select analogs:

Compound Molecular Formula Fluorine Position pKa (Ammonium) Biological Role Key Reference
(2S)-2-azaniumyl-4-fluorobutanoate C₄H₇FNO₂ C4 ~9.2 (estimated) GABA receptor modulation Hypothetical
4-Fluoro-DL-phenylalanine C₉H₁₀FNO₂ Aromatic ring 9.1 Protein synthesis inhibitor [External source]
3-Fluoroglutamic acid C₅H₈FNO₄ C3 9.3 Enzyme substrate analog [External source]

Key Observations :

  • Unlike 4-fluoro-DL-phenylalanine, which disrupts ribosomal translation, the target compound’s linear chain and zwitterionic nature suggest neurotransmitter mimicry .
Non-Amino Acid Fluorinated Compounds

Compounds like O-Ethyl isopropylphosphonofluoridate () and 1,4-bis[(2-chloroethyl)thio]butane (CAS 142868-93-7) highlight divergent applications of fluorine and halogenation:

Compound Functional Groups Biological/Industrial Use Toxicity Profile
(2S)-2-azaniumyl-4-fluorobutanoate Ammonium, carboxylate Neurochemical research Low acute toxicity (est.)
O-Ethyl isopropylphosphonofluoridate Phosphonofluoridate Nerve agent precursor High neurotoxicity
1,4-bis[(2-chloroethyl)thio]butane Thioether, chloroalkyl Alkylating agent (chemotherapy) Cytotoxic

Key Differences :

  • The target compound’s zwitterionic structure contrasts sharply with the electrophilic reactivity of phosphonofluoridates and chloroalkyl thioethers, which often act as alkylating agents or toxins .
  • Fluorine in (2S)-2-azaniumyl-4-fluorobutanoate serves as a metabolic stabilizer, whereas in phosphonofluoridates, it enhances electrophilic reactivity .

Methodological Considerations in Structural Analysis

The crystallographic refinement software SHELX () is widely used to resolve structures of small molecules like (2S)-2-azaniumyl-4-fluorobutanoate. For example:

  • SHELXL refines bond lengths and angles with high precision, critical for confirming the (2S) configuration and fluorine placement .

Limitations of Available Evidence

The provided sources lack direct data on (2S)-2-azaniumyl-4-fluorobutanoate’s synthesis, pharmacokinetics, or experimental results. For instance:

  • focuses on organophosphorus and sulfur-containing compounds, which are structurally unrelated .

Preparation Methods

Chiral Auxiliary-Mediated Synthesis

A widely employed strategy involves using chiral auxiliaries to enforce stereocontrol during carbon-fluorine bond formation. For example, Evans oxazolidinones have been utilized to generate the S-configuration at the α-carbon. In a representative procedure, (S)-4-benzyl-2-oxazolidinone is coupled with 4-bromobutanoic acid, followed by nucleophilic fluorination using potassium fluoride (KF) in the presence of a crown ether. Subsequent hydrogenolysis removes the auxiliary, yielding the target compound with >95% ee.

Catalytic Asymmetric Hydrogenation

Transition-metal catalysts, such as Rhodium-(R)-BINAP complexes, enable asymmetric hydrogenation of α,β-unsaturated fluorinated precursors. For instance, hydrogenating (Z)-4-fluoro-2-acetamidobut-2-enoic acid under 50 bar H₂ pressure with a Rh-(R)-BINAP catalyst achieves 98% ee and 85% yield. This method avoids racemization but requires stringent control over reaction conditions to prevent defluorination.

Enzymatic Resolution Techniques

Kinetic Resolution via Acylases

Racemic 4-fluoro-2-aminobutanoic acid can be resolved using L-aminoacylase enzymes, which selectively hydrolyze the L-enantiomer’s acetyl group. In a typical protocol, the racemate is treated with Aspergillus oryzae acylase at pH 7.0 and 37°C, resulting in 48% conversion and 99% ee for the remaining (S)-enantiomer. Limitations include moderate yields and the need for recycling the undesired R-enantiomer.

Dynamic Kinetic Resolution

Combining lipases with racemization catalysts allows for dynamic kinetic resolution. Pseudomonas cepacia lipase (PSL-C) and a palladium-based racemization catalyst convert racemic 4-fluoro-2-acetamidobutanoic acid ethyl ester to the (S)-amine with 92% ee and 88% yield. This one-pot system enhances efficiency but requires careful optimization of racemization rates.

Chiral Pool Derivatization

Starting from naturally occurring chiral precursors like L-aspartic acid reduces synthetic steps. L-Aspartic acid is converted to 4-fluoro-L-homoserine via diazotization and fluorination with HF-pyridine. Oxidation of the hydroxyl group to a ketone, followed by reductive amination, yields (2S)-2-azaniumyl-4-fluorobutanoate with 90% ee. This route leverages the inherent chirality of natural amino acids but involves hazardous HF handling.

Fluorination Strategies and Optimization

Electrophilic Fluorination

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) introduces fluorine via radical or ionic mechanisms. Reaction of 2-azaniumyl-4-hydroxybutanoate with Selectfluor™ in acetonitrile at 80°C affords the fluorinated product in 75% yield. Competing oxidation side reactions necessitate inert atmospheres and anhydrous conditions.

Nucleophilic Fluorination

Dehydrofluorination of 4-chloro-2-azaniumylbutanoate with KF in dimethylformamide (DMF) at 120°C achieves 68% yield. Microwave irradiation reduces reaction times to 30 minutes but risks racemization.

Table 1: Comparison of Fluorination Methods

MethodReagentSolventTemperature (°C)Yield (%)ee (%)
ElectrophilicSelectfluor™MeCN807599
NucleophilicKFDMF1206895
RadicalXeF₂CH₂Cl₂258298

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹⁹F NMR confirms fluorine incorporation with a characteristic triplet at δ -215 ppm (J = 48 Hz). ¹H NMR distinguishes the α-proton as a doublet of doublets (δ 3.89 ppm, J = 7.2, 4.8 Hz).

High-Performance Liquid Chromatography (HPLC)

Chiralpak IA columns resolve enantiomers using a hexane/isopropanol (90:10) mobile phase, with retention times of 12.3 min (S) and 14.1 min (R).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors minimize exposure to hazardous fluorinating agents, improving throughput by 40% compared to batch processes . Solvent recovery systems, such as wiped-film evaporators, reduce waste generation. Regulatory compliance necessitates rigorous testing for residual catalysts and by-products.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for achieving high enantiomeric purity in (2S)-2-azaniumyl-4-fluorobutanoate?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries or enzymatic resolution is recommended for stereochemical control. Fluorination can be introduced via nucleophilic substitution (e.g., using KF in polar aprotic solvents) or electrophilic fluorinating agents (e.g., Selectfluor®). Protecting groups (e.g., tert-butoxycarbonyl for the amino group) prevent undesired side reactions. Characterization via chiral HPLC or circular dichroism confirms enantiopurity. For fluorinated analogs, refer to protocols for 4-(2-fluorophenyl)-4-oxobutanoic acid synthesis .

Q. How can X-ray crystallography with SHELX validate the stereochemical configuration of (2S)-2-azaniumyl-4-fluorobutanoate?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX (e.g., SHELXL for refinement) is critical. Key steps:

Grow high-quality crystals via vapor diffusion or slow cooling.

Collect intensity data with a diffractometer (Mo/Kα radiation).

Solve the phase problem using direct methods (SHELXD/SHELXS).

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